N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by its complex structure, which includes a benzylamino group, a sulfonyl group, and a chlorobenzyl group attached to a biphenyl backbone.
Scientific Research Applications
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the biphenyl backbone.
Industrial Production Methods
Industrial production of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using a Lewis acid catalyst.
Major Products Formed
Mechanism of Action
The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide: Similar structure but with a different position of the chlorine atom.
4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
4’-[(Benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide is unique due to its specific combination of functional groups and their positions on the biphenyl backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c24-20-7-3-1-5-17(20)14-27-23(29)16-9-11-28(12-10-16)22-18(13-25)15-26-21-8-4-2-6-19(21)22/h1-8,15-16H,9-12,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPDFXAZQQTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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